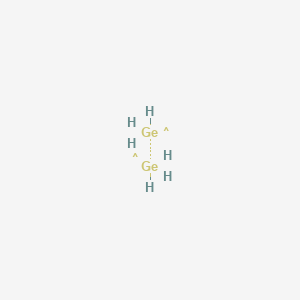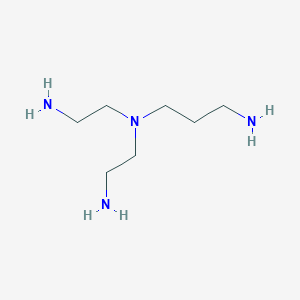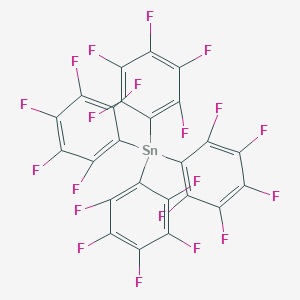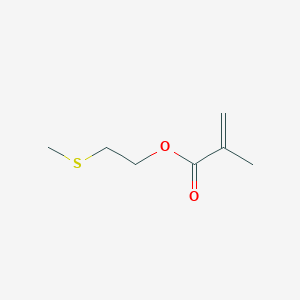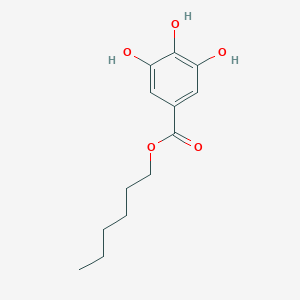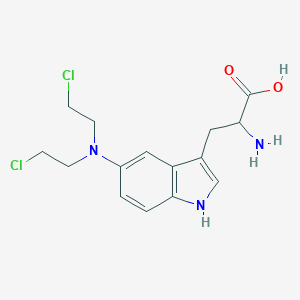
Tryptophan mustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tryptophan mustard is a chemical compound that belongs to the class of nitrogen mustard compounds. It is a derivative of tryptophan, an essential amino acid found in various food sources. Tryptophan mustard is a potent alkylating agent that has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Tryptophan mustard has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. Tryptophan mustard works by inhibiting the growth and proliferation of cancer cells, leading to their death. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Wirkmechanismus
Tryptophan mustard works by alkylating DNA and RNA molecules, leading to the disruption of their structure and function. This results in the inhibition of DNA replication and transcription, leading to the death of cancer cells. Tryptophan mustard also induces apoptosis, a process by which cells undergo programmed cell death.
Biochemische Und Physiologische Effekte
Tryptophan mustard has several biochemical and physiological effects. It has been shown to induce DNA damage, leading to the activation of DNA repair pathways. It also induces oxidative stress, leading to the production of reactive oxygen species (ROS). Tryptophan mustard has been shown to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Tryptophan mustard has several advantages for lab experiments. It is a potent alkylating agent that can be used to induce DNA damage in vitro. It is also relatively stable, making it easy to handle and store. However, tryptophan mustard has several limitations. It is highly toxic and can be hazardous to handle. It also has a short half-life, making it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for the study of tryptophan mustard. One area of research is the development of new tryptophan mustard derivatives that are more potent and less toxic. Another area of research is the use of tryptophan mustard in combination with other chemotherapeutic agents to enhance its efficacy. The development of new drug delivery systems for tryptophan mustard is also an area of active research. Finally, the use of tryptophan mustard in the treatment of autoimmune diseases is an area of research that holds great promise.
Conclusion:
Tryptophan mustard is a potent alkylating agent that has been extensively studied for its potential use in cancer treatment. It works by inhibiting the growth and proliferation of cancer cells, leading to their death. Tryptophan mustard has several advantages for lab experiments, but it also has several limitations. There are several future directions for the study of tryptophan mustard, including the development of new derivatives and drug delivery systems and its use in the treatment of autoimmune diseases.
Synthesemethoden
Tryptophan mustard can be synthesized using various methods. One of the most common methods involves the reaction of tryptophan with nitrogen mustard, which results in the formation of tryptophan mustard. The reaction is carried out in a suitable solvent, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Eigenschaften
CAS-Nummer |
153-88-8 |
|---|---|
Produktname |
Tryptophan mustard |
Molekularformel |
C15H19Cl2N3O2 |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22) |
InChI-Schlüssel |
DGRNTPAKIUYGJI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Andere CAS-Nummern |
153-88-8 |
Synonyme |
DL-Tryptophan mustard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



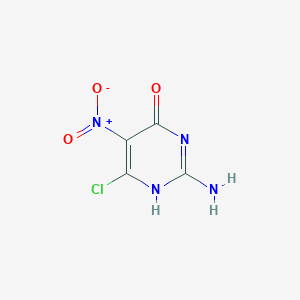
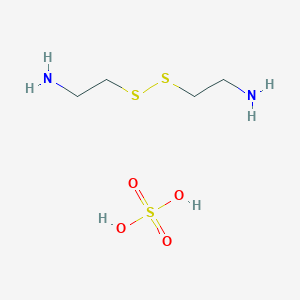
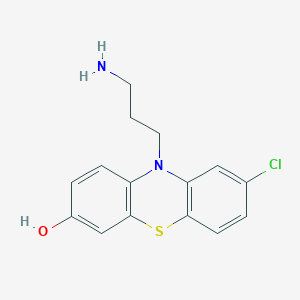
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
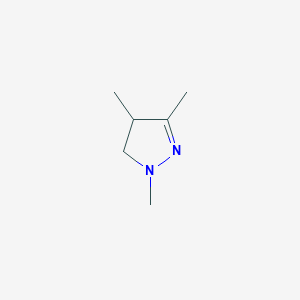
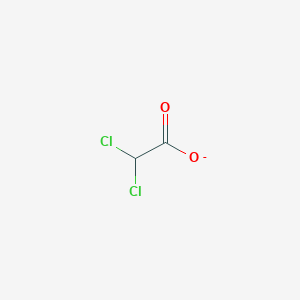
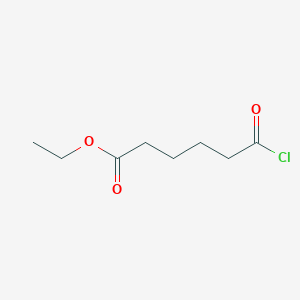
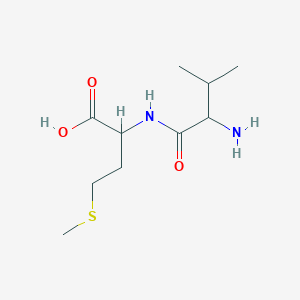
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
